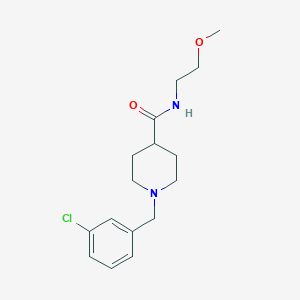
1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves its interaction with GABA receptors in the central nervous system. This compound acts as a GABA receptor agonist, which leads to an increase in the activity of GABAergic neurons and a decrease in the release of neurotransmitters such as glutamate and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include anxiolytic and analgesic effects. This compound has been shown to reduce anxiety-like behaviors in animal models and to decrease pain sensitivity in neuropathic pain models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for GABA receptors. This compound also has a relatively long half-life, which allows for sustained effects in animal models. However, a limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
For research on this compound may include investigating its effects on other neurotransmitter systems, such as the opioid and serotonergic systems, and exploring its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been achieved using different methods, including the reaction of 3-chlorobenzylamine with 2-methoxyethyl isocyanate followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 3-chlorobenzylamine with 2-methoxyethyl isocyanate followed by the reaction with piperidine-4-carboxylic acid chloride.
Scientific Research Applications
1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has shown potential as a pharmacological tool in scientific research. It has been used in studies on the central nervous system, particularly in the investigation of the role of GABA receptors in anxiety and depression. This compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-10-7-18-16(20)14-5-8-19(9-6-14)12-13-3-2-4-15(17)11-13/h2-4,11,14H,5-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVSCMQHDHHMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)

![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)

![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)


![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)
